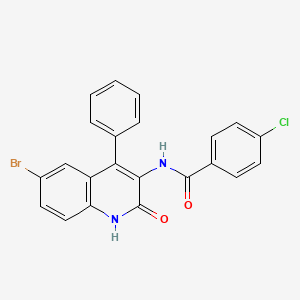

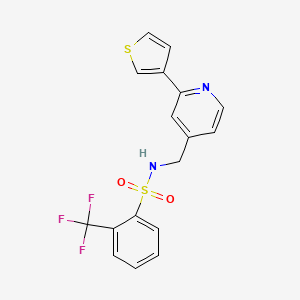

![molecular formula C17H25N3O3 B2487378 tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-25-3](/img/structure/B2487378.png)

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate" is a compound that has attracted attention in the field of organic chemistry due to its utility as an intermediate in the synthesis of various biologically active compounds. Its significance lies in its structural features and reactivity, which make it a valuable precursor in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multistep synthetic routes with high overall yields. For example, a rapid synthetic method has been established for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by X-ray diffraction studies, which reveal their crystal packing and hydrogen bonding interactions. These studies highlight the importance of tert-butyl groups in stabilizing the molecular conformation and facilitating specific intermolecular interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives participate in a variety of chemical reactions, including the reaction with organometallics to give hydroxylamines and transformations that showcase their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). These reactions underscore the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Applications De Recherche Scientifique

Environmental Impact and Biodegradation of tert-Butyl Compounds

Environmental Behavior and Fate : Research indicates that compounds like methyl tert-butyl ether (MTBE), which shares a tert-butyl group, demonstrate significant environmental persistence due to their high solubility in water and low biodegradation potential in subsurface environments. Studies have explored the environmental behavior, fate, and potential for groundwater contamination, emphasizing the need for effective remediation strategies to mitigate their impact on water resources (Squillace et al., 1997).

Biodegradation and Remediation : There is growing evidence on the biodegradation of tert-butyl compounds under specific conditions. Various microbial genera have demonstrated the capacity to degrade compounds like MTBE, suggesting avenues for bioremediation. Optimal degradation conditions vary, indicating that site-specific factors are crucial for successful remediation efforts. These insights highlight the importance of understanding the biodegradation mechanisms of tert-butyl compounds for environmental management (Fiorenza & Rifai, 2003).

Applications in Synthesis and Material Science

- Synthetic Applications : Tert-butyl groups are often utilized in synthetic chemistry due to their influence on the reactivity and stability of molecules. The review of synthetic routes for complex molecules like vandetanib, which involves tert-butyl intermediates, showcases the critical role these groups play in the development of pharmaceuticals and fine chemicals. This suggests potential research applications of tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in the synthesis of complex organic molecules (Mi, 2015).

Toxicity and Environmental Risks

- Toxicity Studies : The toxicity of tert-butyl compounds like MTBE to aquatic organisms has been extensively studied, highlighting concerns about their impact on aquatic life at high concentrations. These studies are crucial for understanding the ecological risks associated with the release of tert-butyl compounds into the environment and can inform the safety and environmental guidelines for handling tert-butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate (Werner et al., 2001).

Safety And Hazards

According to the safety data sheet, “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental ingestion, the mouth should be rinsed and medical attention should be sought .

Propriétés

IUPAC Name |

tert-butyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-11-13-6-9-20(10-7-13)15(21)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNBSWBNVIYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

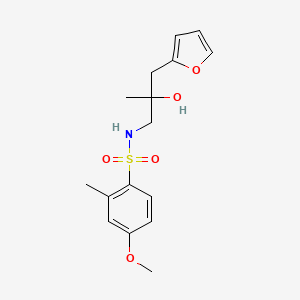

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

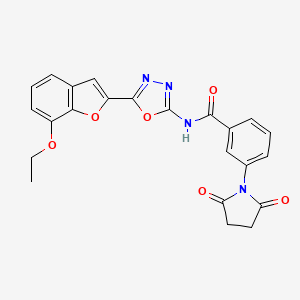

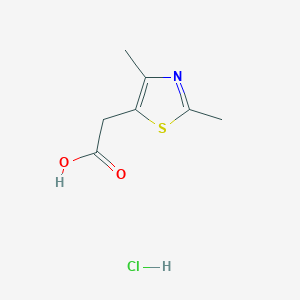

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

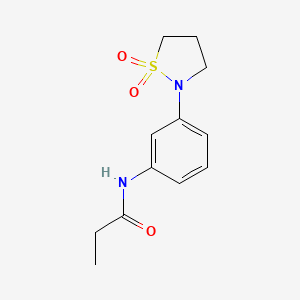

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

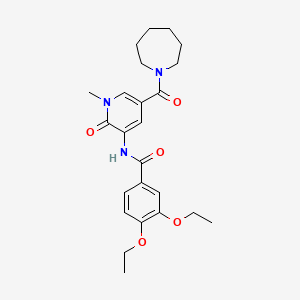

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)